2-(2-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

Description

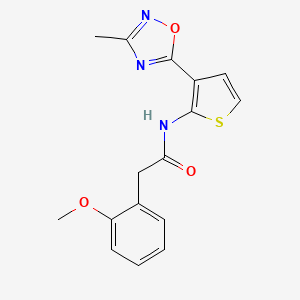

The compound 2-(2-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide features a 2-methoxyphenyl group attached to an acetamide backbone, which is further linked to a thiophen-2-yl ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. This structural architecture integrates key pharmacophoric elements:

Properties

IUPAC Name |

2-(2-methoxyphenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-10-17-15(22-19-10)12-7-8-23-16(12)18-14(20)9-11-5-3-4-6-13(11)21-2/h3-8H,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJMLHJIKRRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the methoxyphenyl acetamide, followed by the introduction of the thiophene ring and the oxadiazole group through various coupling reactions. Common reagents used in these reactions include acetic anhydride, thiophene derivatives, and oxadiazole precursors under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.

Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Key Observations:

- Heterocycle Impact : The oxadiazole in the target compound offers metabolic stability compared to triazole or thiazole analogs, which may exhibit different pharmacokinetic profiles .

- Substituent Effects: Methoxy groups (target compound) enhance lipophilicity, while electron-withdrawing groups (e.g., cyano in , chloro in ) alter electronic density and reactivity.

Structure-Activity Relationship (SAR) Insights

Biological Activity

2-(2-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, including structure-activity relationships (SAR), case studies, and data tables summarizing key experimental results.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a methoxyphenyl group, an oxadiazole moiety, and a thiophene ring, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound primarily stems from its interaction with various biological targets. The presence of the oxadiazole and thiophene groups is particularly significant, as these structures are often associated with anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, similar oxadiazole-containing compounds have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis |

| Compound B | HeLa | 10 | Cell Cycle Arrest |

| This compound | A549 | TBD | TBD |

Note: TBD indicates that further studies are required to determine specific values.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the functional groups can significantly alter the potency and selectivity of the compound.

- Oxadiazole Ring : Variations in substituents on the oxadiazole ring can enhance anti-cancer activity.

- Thiophene Group : The position and type of substituents on the thiophene ring influence both solubility and bioactivity.

- Methoxy Substitution : The presence of a methoxy group has been linked to increased lipophilicity, which may enhance cellular uptake.

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in A549 lung cancer cells.

Case Study Findings

Table 2: Experimental Results from Cell Viability Assays

| Concentration (µM) | Cell Viability (%) | Apoptotic Index (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 25 | 50 | 30 |

| 50 | 20 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.